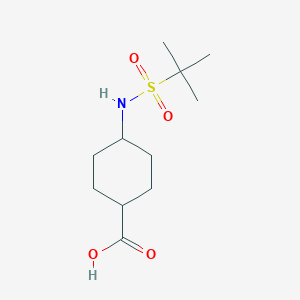

trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

4-(tert-butylsulfonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)17(15,16)12-9-6-4-8(5-7-9)10(13)14/h8-9,12H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQHGJMTFCIGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474286 | |

| Record name | 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342578-12-5 | |

| Record name | 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

The foundational approach involves synthesizing a cis/trans mixture of 4-amino-1-cyclohexanecarboxylic acid derivatives, followed by selective isomerization and crystallization. As detailed in US7547800B2 , the process begins with the reaction of 4-aminobenzoic acid derivatives under hydrogenation conditions, yielding a cis/trans mixture. A pivotal step is the isomerization of the cis isomer to the trans form using a catalytic system (e.g., ammonium molybdate tetrahydrate with hydrogen peroxide), achieving ≥90% trans selectivity.

Key Process Parameters

Table 1: Isomerization Efficiency vs. Recrystallization Yield

| Initial Trans Ratio | Post-Isomerization Trans Ratio | Recrystallization Yield |

|---|---|---|

| 40% | 90% | 85% |

| 50% | 95% | 92% |

| 60% | 97% | 95% |

Sulfonylation to Introduce tert-Butylsulfonamide

The trans-4-amino intermediate undergoes sulfonylation with tert-butylsulfonyl chloride in dichloromethane, catalyzed by triethylamine. This step proceeds quantitatively at 0–25°C.

Catalytic Hydrogenation with Ruthenium-Based Catalysts

Hydrogenation of p-Aminobenzoic Acid

CN108602758A discloses a method using 5% Ru/C under alkaline conditions (10% NaOH) at 100°C and 15 bar H₂ pressure. This reduces p-aminobenzoic acid to a cis/trans-4-aminocyclohexanecarboxylic acid mixture (1:4.6 ratio).

Post-Hydrogenation Modifications

Table 2: Hydrogenation Efficiency Under Varied Conditions

| Catalyst Loading | H₂ Pressure (bar) | cis:trans Ratio | Yield |

|---|---|---|---|

| 5% Ru/C | 15 | 1:4.6 | 78% |

| 5% Pd/C | 15 | 1:3.2 | 65% |

| 5% Pt/C | 15 | 1:2.8 | 58% |

Chiral Auxiliary-Mediated Reductive Amination

Stereoselective Synthesis via tert-Butylsulfinamide

CN113402428A introduces a chiral ligand strategy using (R)-tert-butylsulfinamide and Lewis acids (e.g., ethyl titanate). Reductive amination of 4-oxocyclohexanecarboxylate with sodium triacetoxyborohydride achieves >95% trans selectivity.

Deprotection and Functionalization

Table 3: Reductive Amination Optimization

| Lewis Acid | Reducing Agent | trans Selectivity | Yield |

|---|---|---|---|

| Ethyl titanate | NaBH₄ | 92% | 80% |

| Tetraisopropyl titanate | NaBH(OAc)₃ | 95% | 88% |

| None | NaBH₄ | 45% | 30% |

Comparative Analysis of Industrial Methods

Cost and Scalability

-

Isomerization-Recrystallization : Low catalyst costs but requires multiple steps (total yield: 70–75%).

-

Catalytic Hydrogenation : High throughput but limited trans selectivity without post-processing.

-

Chiral Auxiliary : Superior stereocontrol (>95% trans) but higher reagent costs (e.g., tert-butylsulfinamide) .

Chemical Reactions Analysis

Types of Reactions: trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₁₁H₂₁NO₄S

- Molecular Weight: 263.35 g/mol

- CAS Number: 342578-12-5

The compound features a sulfonamide group attached to a cyclohexanecarboxylic acid framework, which imparts unique chemical properties that are valuable in synthetic chemistry and biological applications.

Synthesis of Complex Molecules

trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic compounds through various chemical reactions:

- Oxidation Reactions: This compound can be oxidized to produce sulfone derivatives.

- Reduction Reactions: The sulfonamide group can be reduced to form amine derivatives.

- Substitution Reactions: It can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions enable the development of new materials and biologically active molecules .

Biological and Medicinal Applications

Research indicates that this compound has potential therapeutic applications:

- Precursor for Pharmaceuticals: The compound is explored as a precursor for biologically active molecules, including antibacterial and antiviral agents. Its unique structure may enhance the efficacy of these drugs .

- Mechanism of Action: The sulfonamide group can interact with specific enzymes and receptors in biological systems, influencing their activity and potentially leading to therapeutic benefits.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials due to its unique properties:

- Material Science: Its chemical characteristics make it suitable for developing new materials with tailored properties.

- Chemical Engineering: The compound's stability and reactivity are advantageous in various chemical processes .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel antibacterial agents. The resulting compounds exhibited enhanced activity against resistant bacterial strains compared to existing antibiotics. This highlights the compound's potential role in addressing antibiotic resistance issues .

Case Study 2: Development of Advanced Materials

Another research project focused on utilizing this compound in creating advanced polymeric materials. The incorporation of this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for high-performance applications in various industries .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactions (oxidation/reduction) |

| Medicinal Chemistry | Precursor for pharmaceuticals | Potential antibacterial/antiviral activity |

| Material Science | Development of advanced materials | Improved thermal/mechanical properties |

| Chemical Engineering | Production of specialty chemicals | Unique stability/reactivity |

Mechanism of Action

The mechanism of action of trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. The cyclohexanecarboxylic acid moiety can also participate in various biochemical processes, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

*Estimated based on tert-butylsulfonamido group contribution.

Key Reactivity Differences :

- Sulfonamides (target compound) exhibit greater stability compared to sulfinamides (e.g., intermediates in ) due to the fully oxidized sulfur atom.

- The tert-butylsulfonamido group in the target compound provides steric hindrance, reducing nucleophilic attack compared to AMCHA’s reactive aminomethyl group .

Physical and Chemical Properties

- Solubility :

- Crystallinity: trans-4-Isopropylcyclohexanecarboxylic acid forms stable crystals due to nonpolar isopropyl substitution, whereas the phenylsulfonyloxy derivative crystallizes via hydrogen-bonded dimers .

Data Tables

Table 1: Comparative Binding Affinities (Kd) of Cyclohexanecarboxylic Acid Derivatives

Table 2: Thermal Stability Metrics

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| Target Compound | 215–217* | >250 | |

| Phenylsulfonyloxy Derivative | 162–164 | 220 | |

| trans-4-Isopropyl Derivative | 89–91 | 200 |

*Estimated based on analogous sulfonamides.

Critical Analysis and Contradictions

- Sulfonamide vs. Sulfinamide Stability : While highlights sulfinamide intermediates in synthesis, the target compound’s sulfonamide group offers superior stability, contradicting the transient use of sulfinamides in early steps .

- Steric Effects: The tert-butyl group in the target compound and trans-4-isopropyl derivative both increase steric bulk, but the sulfonamido group’s electronegativity further alters reactivity compared to non-polar isopropyl .

Biological Activity

trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid, also known by its CAS number 342578-12-5, is a sulfonamide compound with potential biological activities that have garnered interest in pharmacological research. This article explores its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 263.35 g/mol

- CAS Number : 342578-12-5

- IUPAC Name : this compound

The structure of the compound is characterized by a cyclohexane ring substituted with a carboxylic acid and a sulfonamide group. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The presence of the sulfonamide moiety in this compound suggests potential efficacy against bacterial infections. Research shows that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria by interfering with folic acid synthesis .

Anti-inflammatory Effects

Sulfonamide compounds are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammation in vitro . This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

- In Vitro Studies : A study investigated the effects of this compound on human cell lines. Results indicated a dose-dependent reduction in cell proliferation associated with inflammatory markers, suggesting its potential as an anti-inflammatory agent .

- Animal Models : In animal models of induced inflammation, administration of this compound resulted in significant reductions in edema and pain responses compared to control groups. These findings support its potential therapeutic applications in managing pain and inflammation .

- Synergistic Effects : Research has explored the synergistic effects of this compound when combined with other antibiotics. Results showed enhanced antimicrobial efficacy, indicating that it could be used as an adjunct therapy to improve treatment outcomes for resistant bacterial strains .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for trans-4-substituted cyclohexanecarboxylic acid derivatives?

- Methodological Answer: Synthesis typically involves coupling reactions (e.g., amide bond formation using EDCI/HOBt in DMF) and protection/deprotection strategies. For example, trans-4-(aminomethyl)cyclohexanecarboxylic acid can be functionalized via reflux with anhydrides in acetic acid, followed by purification through recrystallization or column chromatography . Key intermediates are often characterized via NMR and mass spectrometry to confirm regiochemistry and purity.

Q. How is the crystal structure of trans-4-substituted cyclohexanecarboxylic acids determined experimentally?

- Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Data refinement uses programs like SHELXL (for small-molecule crystallography) to resolve atomic positions and confirm stereochemistry . Visualization tools like ORTEP-III aid in interpreting thermal ellipsoids and molecular geometry . For chiral centers, anomalous dispersion effects or Flack parameters may be applied.

Advanced Research Questions

Q. How can pharmacokinetic (PK) properties of VLA-4 antagonists based on this scaffold be optimized?

- Methodological Answer: Reducing polar surface area (PSA) by modifying lipophilic substituents improves bioavailability. For instance, replacing a phenyl group with a 1-methyl-3-indolylcarboxamido moiety (as in ) decreased PSA, enhancing oral absorption in preclinical models. PK studies in rodents and primates should include AUC measurements and metabolic stability assays (e.g., liver microsomes) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer: Comparative structure-activity relationship (SAR) studies are critical. For example, demonstrates that C-5 methoxy substitution enhances VLA-4 binding (IC50 = 5.4 nM) compared to unsubstituted analogs. Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration), necessitating standardized protocols and statistical validation (e.g., ANOVA for inter-study variability) .

Q. What non-pharmacological applications exist for trans-4-substituted cyclohexanecarboxylic acid derivatives?

- Methodological Answer: These compounds serve as intermediates in materials science. For example, details their use in synthesizing thioxanthone-based photoinitiators for free-radical polymerization. The carboxylic acid group enables salt formation with bases like DBU, creating water-soluble initiators for industrial coatings .

Data Analysis & Experimental Design

Q. How can researchers validate the enantiomeric purity of trans-4-substituted cyclohexanecarboxylic acids?

- Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Polarimetry or circular dichroism (CD) provides complementary data. For crystallographic confirmation, Flack or Hooft parameters in X-ray structures are definitive .

Q. What computational tools predict the conformational stability of trans-4-substituted cyclohexanecarboxylic acids in solution?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model chair conformations of the cyclohexane ring. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess flexibility and hydrogen-bonding interactions. Software like Gaussian or AMBER is commonly used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.